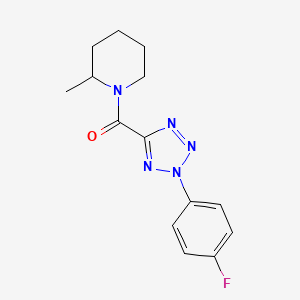
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several structural components: a fluorophenyl group, a tetrazol group, a methylpiperidin group, and a methanone group. Each of these groups contributes to the overall properties of the compound. For example, the fluorophenyl group could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom of the methanone group. The exact structure would depend on the specific synthesis process and the reaction conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the tetrazol group could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Catalyst and Solvent-Free Synthesis
An efficient approach for regioselective synthesis involving (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the use of catalyst- and solvent-free conditions. This method, along with microwave-assisted Fries rearrangement, emphasizes advancements in synthesizing heterocyclic compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Antitumor Activity
Research on the synthesis and crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This study points to the potential of fluorophenyl compounds in developing new antitumor agents (Tang & Fu, 2018).
Acetylcholinesterase Inhibition
A novel series of arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), demonstrating the potential for Alzheimer's disease treatment. This study provides insights into the design of selective AChE inhibitors with pharmaceutical relevance (Saeedi et al., 2019).
Crystal Structure Analysis
The crystal structure and conformational analysis of compounds with fluorophenyl groups were explored, offering valuable data for the design and synthesis of molecules with specific physical and chemical properties. Such studies are crucial for understanding molecular interactions and developing materials with desired functionalities (Huang et al., 2021).
Synthesis and Screening for Biological Activity
Synthesis and biological screening of fluorophenyl-containing compounds reveal their potential as novel agents with antifungal activity. This highlights the broader applicability of fluorophenyl derivatives in addressing various biological challenges (Jadhav, Nikumbh, & Karale, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRYDOQGVKWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)
![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)
![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)
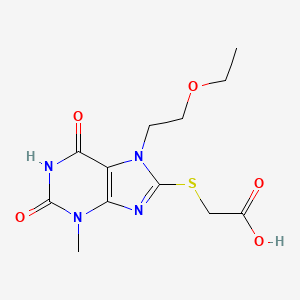




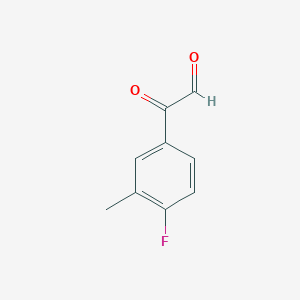
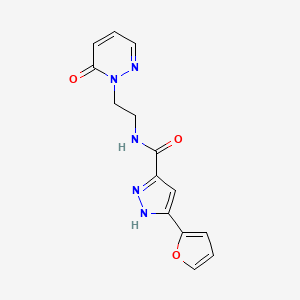
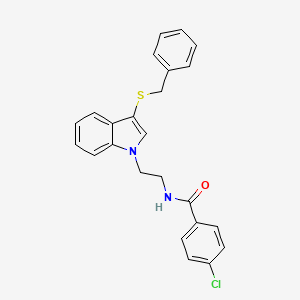
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)
